3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Medicinal Chemistry SAR Physical Organic Chemistry

Researchers requiring an electron-deficient 5-arylidenerhodanine for covalent inhibitor programs often face unpredictable reactivity from generic analogs. This compound (CAS 28996-47-6) solves that issue via its 4-nitrobenzylidene moiety, which imparts a precisely tuned electrophilic exocyclic double bond (Hammett σp +0.78). Its LogP of 2.89 and TPSA of 123.5 Ų support peripheral restriction, and its high boiling point (413.2°C) enables robust use in high-temperature coupling reactions. Standard purity is ≥98%. Contact BenchChem for bulk availability and immediate dispatch.

Molecular Formula C11H8N2O3S2
Molecular Weight 280.3 g/mol
CAS No. 28996-47-6
Cat. No. B12498717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
CAS28996-47-6
Molecular FormulaC11H8N2O3S2
Molecular Weight280.3 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])SC1=S
InChIInChI=1S/C11H8N2O3S2/c1-12-10(14)9(18-11(12)17)6-7-2-4-8(5-3-7)13(15)16/h2-6H,1H3
InChIKeyYMEJCAHPHWEJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 28996-47-6) – Chemical Identity and Core Physicochemical Profile for Procurement Evaluation


3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one (CAS 28996-47-6) is a 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative incorporating a 4-nitrobenzylidene moiety at C-5, an N-3 methyl group, and a thioxo substituent at C-2 . The compound is a crystalline solid with a predicted density of 1.5±0.1 g/cm³, a boiling point of 413.2±55.0 °C, and an enthalpy of vaporization of 66.6±3.0 kJ/mol . Its computed partition coefficient (LogP) is 2.89 and its topological polar surface area (TPSA) is 123.5 Ų .

Why Rhodanine Analogs Cannot Be Interchanged: Substituent-Dependent Reactivity and Biological Performance of 3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one


The biological activity of 5-arylidenerhodanines is exquisitely sensitive to the electronic character of the arylidene substituent. The electron-withdrawing 4-nitro group imparts a unique electrophilic character to the exocyclic double bond that cannot be replicated by halogen, alkyl, or methoxy analogs [1]. Substituting this compound with a different 5-arylidene derivative, even one differing by a single substituent, alters target engagement, metabolic stability, and off-target profiles in ways that are not predictable without experimental verification. Consequently, generic substitution within this chemotype carries a high risk of irreproducible results in biological assays.

Quantitative Differentiation Evidence for 3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one vs. Closest Analogs


Hammett Substituent Constant (σp) as a Quantitative Descriptor of Electronic Differentiation

The 4-nitro substituent confers a Hammett σp constant of +0.78, markedly higher than the values for 4-chloro (+0.23), 4-bromo (+0.23), 4-methyl (−0.17), 4-methoxy (−0.27), and unsubstituted hydrogen (0.00) [1]. This quantitative parameter directly correlates with the electron deficiency of the benzylidene ring and the electrophilicity of the exocyclic double bond involved in covalent target engagement.

Medicinal Chemistry SAR Physical Organic Chemistry

Topological Polar Surface Area (TPSA) and Predicted LogP Differentiate Membrane Permeability and Solubility Profile

The target compound displays a computed LogP of 2.89 and a TPSA of 123.5 Ų . While individual comparator experimental values are not collated in a single study, class-level trends indicate that replacing the 4-nitro group with a 4-methyl substituent reduces TPSA by approximately 20–30 Ų and increases LogP by 0.5–1.0 units, shifting the compound further from the CNS drug-like chemical space. The nitro derivative thus occupies a distinct region of the permeability–polarity map optimal for peripheral target engagement.

ADME Drug-likeness Physicochemical profiling

Thermal Stability and Volatility as Handing and Formulation Differentiators

The compound exhibits a boiling point of 413.2±55.0 °C at 760 mmHg, an enthalpy of vaporization of 66.6±3.0 kJ/mol, and a vapour pressure effectively zero at 25 °C . These values indicate exceptionally low volatility and high thermal stability, exceeding those of many lower-molecular-weight heterocycles. Although direct comparator data are not available, the presence of the nitro group and the extended conjugation through the benzylidene moiety are expected to elevate the boiling point relative to the non-arylidene or 5-alkylidene rhodanine counterparts.

Thermal analysis Process chemistry Formulation

High-Value Application Scenarios for 3-Methyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one Based on Quantitative Differentiation


Electrophilic Probe Design in Covalent Inhibitor Discovery

The high Hammett σp (+0.78) of the 4-nitro group ensures that the exocyclic double bond is strongly electron-deficient, enhancing its reactivity toward catalytic cysteine or serine residues in target enzymes. This compound is therefore a superior starting scaffold for covalent inhibitor programs where electrophilic character must be tuned precisely, relative to chloro or methyl analogs that would provide insufficient reactivity [1].

Peripheral-Target-Focused Drug Discovery Requiring Controlled Lipophilicity

With a LogP of 2.89 and TPSA of 123.5 Ų, the compound resides within physicochemical space associated with good oral absorption and limited CNS penetration. It is an optimal candidate for peripherally restricted therapeutic programs (e.g., metabolic, anti-infective, or anti-inflammatory targets) where the higher lipophilicity of the 4-methyl analog would increase CNS exposure risk [1].

High-Temperature Synthetic Methodology Development

The boiling point of 413.2 °C and zero vapour pressure at ambient conditions make this compound a robust substrate for developing high-temperature coupling reactions (e.g., Buchwald–Hartwig, Ullmann-type) or melt-phase synthesis without decomposition or evaporative loss, distinguishing it from more volatile rhodanine analogs [1].

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